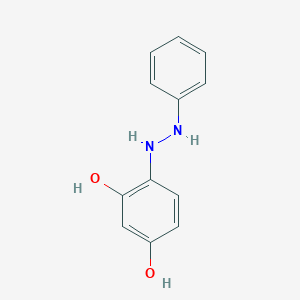![molecular formula C13H17NO3 B14354707 Butyl (2E)-[(4-methoxyphenyl)imino]acetate CAS No. 91522-17-7](/img/structure/B14354707.png)
Butyl (2E)-[(4-methoxyphenyl)imino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (2E)-[(4-methoxyphenyl)imino]acetate is an organic compound characterized by the presence of a butyl ester group and an imino group attached to a methoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2E)-[(4-methoxyphenyl)imino]acetate typically involves the condensation of butyl glyoxylate with 4-methoxyaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently esterified to yield the final product. Common reagents used in this synthesis include butyl glyoxylate, 4-methoxyaniline, and an acid catalyst such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Butyl (2E)-[(4-methoxyphenyl)imino]acetate undergoes various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxime derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl (2E)-[(4-methoxyphenyl)imino]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl (2E)-[(4-methoxyphenyl)imino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methoxyphenyl ring can participate in π-π interactions, further modulating its effects.
Comparación Con Compuestos Similares
Similar Compounds
Butyl (4-methoxyphenyl)acetate: Similar structure but lacks the imino group.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but with different ester and imino group positioning.
Uniqueness
Butyl (2E)-[(4-methoxyphenyl)imino]acetate is unique due to the presence of both the butyl ester and imino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
91522-17-7 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
butyl 2-(4-methoxyphenyl)iminoacetate |
InChI |
InChI=1S/C13H17NO3/c1-3-4-9-17-13(15)10-14-11-5-7-12(16-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3 |
Clave InChI |
VTGJNGTVYQJSGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=NC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


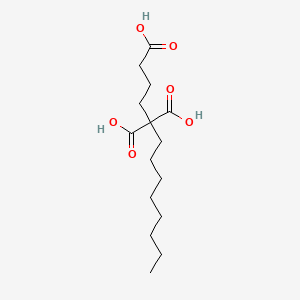
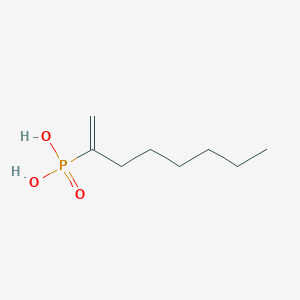
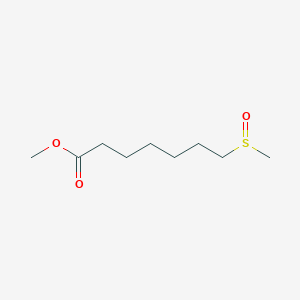
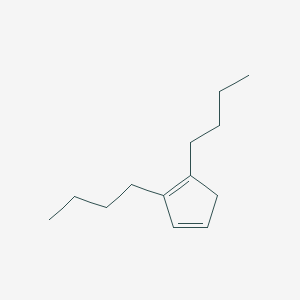
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
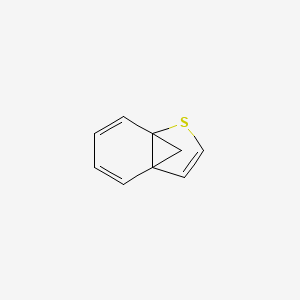
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
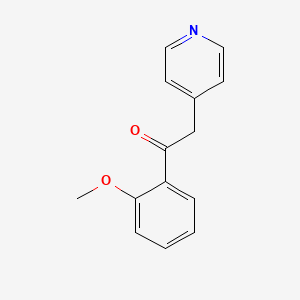
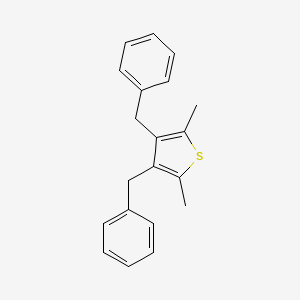
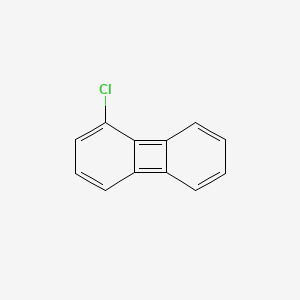
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)
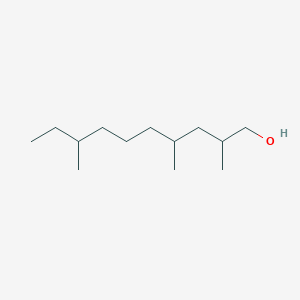
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
